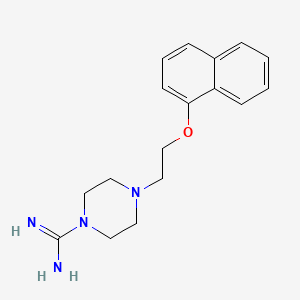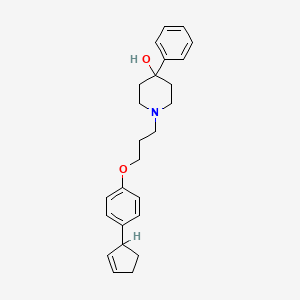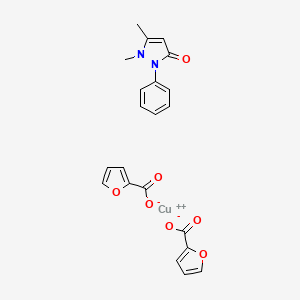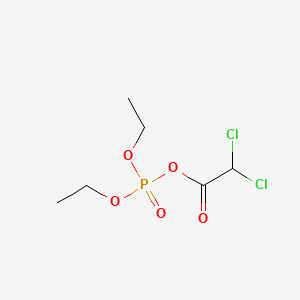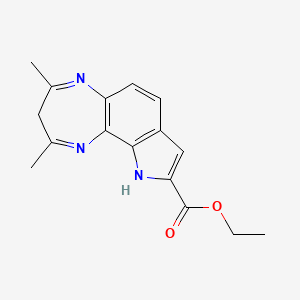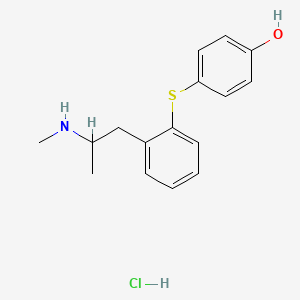![molecular formula C23H19ClN6O3S3 B12735319 9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-60-1](/img/structure/B12735319.png)
9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « 9-(2-chlorophényl)-N-(furan-2-ylsulfonyl)-3-méthyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaène-14-carbothioamide » est une molécule organique complexe qui peut avoir des applications dans divers domaines tels que la chimie, la biologie et la médecine. Sa structure unique, qui comprend plusieurs cycles et groupes fonctionnels, en fait un sujet intéressant pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du « 9-(2-chlorophényl)-N-(furan-2-ylsulfonyl)-3-méthyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaène-14-carbothioamide » implique généralement plusieurs étapes, notamment la formation de la structure tétracyclique principale, l’introduction des groupes chlorophényle et furan-2-ylsulfonyle et les modifications finales pour obtenir les groupes fonctionnels souhaités. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour chaque étape afin de garantir un rendement élevé et une pureté optimale.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l’optimisation de la voie de synthèse afin de minimiser les coûts et de maximiser l’efficacité. Cela pourrait impliquer l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir diverses réactions chimiques, notamment :
Oxydation : Introduction d’atomes d’oxygène ou élimination d’atomes d’hydrogène.
Réduction : Addition d’atomes d’hydrogène ou élimination d’atomes d’oxygène.
Substitution : Remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l’hydrure de lithium et d’aluminium) et les nucléophiles/électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, la pression et le choix du solvant sont adaptées pour obtenir la transformation souhaitée.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes ou comme catalyseur dans certaines réactions.
Biologie
En biologie, il pourrait être étudié pour ses interactions potentielles avec les macromolécules biologiques, telles que les protéines ou les acides nucléiques.
Médecine
En médecine, le composé pourrait être étudié pour ses propriétés pharmacologiques, y compris ses effets thérapeutiques potentiels ou sa toxicité.
Industrie
Dans l’industrie, il pourrait trouver des applications dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés structurelles uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a catalyst in certain reactions.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
Le mécanisme par lequel ce composé exerce ses effets dépendrait de ses interactions spécifiques avec les cibles moléculaires. Cela pourrait impliquer la liaison à des enzymes, des récepteurs ou d’autres protéines, entraînant des modifications des voies cellulaires et des réponses biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires pourraient inclure d’autres structures tétracycliques avec différents groupes fonctionnels ou des analogues avec des variations dans les groupes chlorophényle ou furan-2-ylsulfonyle.
Unicité
L’unicité du « 9-(2-chlorophényl)-N-(furan-2-ylsulfonyl)-3-méthyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaène-14-carbothioamide » réside dans sa combinaison spécifique de groupes fonctionnels et les propriétés chimiques et biologiques qui en résultent.
Propriétés
Numéro CAS |
132418-60-1 |
|---|---|
Formule moléculaire |
C23H19ClN6O3S3 |
Poids moléculaire |
559.1 g/mol |
Nom IUPAC |
9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C23H19ClN6O3S3/c1-13-26-27-18-11-25-21(14-5-2-3-6-16(14)24)20-15-8-9-29(12-17(15)35-22(20)30(13)18)23(34)28-36(31,32)19-7-4-10-33-19/h2-7,10H,8-9,11-12H2,1H3,(H,28,34) |
Clé InChI |
JVMCMWFJKHMGAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NS(=O)(=O)C5=CC=CO5)C(=NC2)C6=CC=CC=C6Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



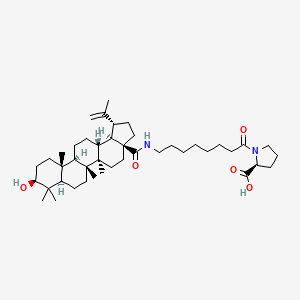



![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
